REACTION_CXSMILES
|
[C:1]([C:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1)([CH3:5])[CH3:4])#[N:2].O.[OH-].[Li+]>O1CCCC1.CO.O>[C:1]([C:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)([CH3:5])[CH3:4])#[N:2] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C)C=1SC=C(N1)C(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 10 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
by adding 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)(C)C=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |